2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H10F3N3OS2 and its molecular weight is 333.35. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
Research has shown that derivatives of thiadiazole, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated for their ability to inhibit GLS, with implications for therapeutic applications in conditions where glutaminase activity is a factor, such as cancer. One analog exhibited similar potency to BPTES but with improved solubility, highlighting the potential for further drug development (Shukla et al., 2012).
Antimicrobial Activity
A series of thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide have shown in vitro antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This demonstrates the potential utility of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Synthesis of Novel Compounds
Research into thiadiazole derivatives has also focused on their synthesis and evaluation as precursors to a variety of biologically active molecules. For example, the versatility of N-Acyl-3,3-difluoro-2-oxoindoles in reactions with nucleophiles, including thiosemicarbazides, to yield products like N-(2-((5-aminoaryl-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-(R)-phenyl)acetamide highlights the potential for these compounds in the synthesis of new drugs with varied therapeutic effects. The structural diversity achieved through these synthetic routes indicates the broad applicability of thiadiazole derivatives in medicinal chemistry (Boechat et al., 2008).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
The mode of action of 1,3,4-thiadiazol derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of therapeutic activities associated with 1,3,4-thiadiazol derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given its potential therapeutic activities, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS2/c1-7-2-4-8(5-3-7)20-6-9(19)16-11-18-17-10(21-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTZTTZLSZCEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.